molecular formula C9H7BrN4OS B4268549 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No. B4268549
M. Wt: 299.15 g/mol
InChI Key: RHZRUTAXJCGPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound that has been studied extensively in scientific research. It is a member of the triazine family of compounds and has been found to have a variety of interesting properties.

Mechanism of Action

The mechanism of action of 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it is believed that the compound may work by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its cytotoxic and antimicrobial properties, it has been found to have anti-inflammatory and antioxidant effects. It may also have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in lab experiments is its relatively simple synthesis method. However, one limitation is that the compound may be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. One area of interest is its potential as a cancer treatment. Further studies could explore its effectiveness against different types of cancer and its potential for use in combination with other anticancer agents.
Another area of research could focus on the compound's antimicrobial properties. Studies could explore its effectiveness against different types of bacteria and fungi, as well as its potential for use in treating infections.
Finally, research could explore the compound's potential as a neuroprotective agent. Studies could investigate its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential for use in stroke and traumatic brain injury.

Scientific Research Applications

The scientific research applications of 6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one are varied and extensive. One area of research that has been explored is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and may be a promising candidate for further development as a cancer treatment.
Another area of research that has been explored is the use of this compound as an antimicrobial agent. Studies have shown that it has activity against a variety of bacteria and fungi, including drug-resistant strains.

properties

IUPAC Name

6-(5-amino-2-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4OS/c10-6-2-1-4(11)3-5(6)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZRUTAXJCGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=NNC(=S)NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 2
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 3
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 4
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 5
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Reactant of Route 6
6-(5-amino-2-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

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